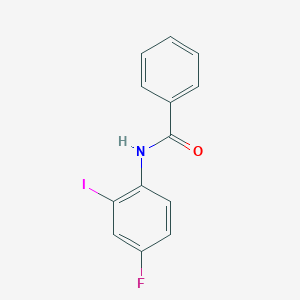

N-(4-fluoro-2-iodophenyl)benzamide

Description

BenchChem offers high-quality N-(4-fluoro-2-iodophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-2-iodophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H9FINO |

|---|---|

Poids moléculaire |

341.12 g/mol |

Nom IUPAC |

N-(4-fluoro-2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9FINO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17) |

Clé InChI |

NKAMKZUNTVIDIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I |

Origine du produit |

United States |

N-(4-fluoro-2-iodophenyl)benzamide CAS 945313-94-0 properties

This guide details the technical specifications, synthetic pathways, and research applications of N-(4-fluoro-2-iodophenyl)benzamide (CAS 945313-94-0).[1][2] It is structured to serve as a primary reference for medicinal chemists and process development scientists.[2][3]

High-Value Scaffold for Heterocyclic Synthesis & Kinase Inhibitor Discovery[1][2]

CAS Number: 945313-94-0 Chemical Formula: C₁₃H₉FINO Molecular Weight: 341.12 g/mol [1][2][4]

Executive Technical Summary

N-(4-fluoro-2-iodophenyl)benzamide is a functionalized benzanilide derivative characterized by an ortho-iodine atom and a para-fluorine substituent relative to the amide nitrogen.[1][2] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry.[2]

-

The ortho-Iodine Handle: Provides a reactive site for intramolecular metal-catalyzed cross-coupling (e.g., Pd, Cu), facilitating the rapid construction of fused heterocycles such as phenanthridinones and benzoxazoles .[2]

-

The para-Fluorine Motif: Enhances metabolic stability (blocking oxidative metabolism at the para-position) and modulates lipophilicity, a common tactic in the design of kinase inhibitors (e.g., MEK/MAPK pathway modulators).[2]

Physicochemical Properties

| Property | Specification | Technical Note |

| Molecular Structure | Amide Linkage | Planar amide bond with potential for cis/trans isomerism (predominantly trans in solid state).[1][2] |

| Physical State | Solid (Crystalline) | Typically isolated as off-white to pale yellow needles.[1][2] |

| Solubility | DMSO, DMF, CH₂Cl₂ | Poor solubility in water; moderate in alcohols (MeOH, EtOH).[2] |

| LogP (Predicted) | ~3.5 - 3.8 | Lipophilic; suitable for cell-permeability assays.[1][2] |

| pKa (Amide NH) | ~14 - 15 | Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).[2] |

| Key Spectral Feature | ¹⁹F NMR | Distinct singlet/multiplet around -110 to -120 ppm (relative to CFCl₃).[1][2] |

Synthetic Protocol

Methodology: Schotten-Baumann Acylation

The most robust synthesis involves the nucleophilic acyl substitution of 4-fluoro-2-iodoaniline with benzoyl chloride.[1][2] This protocol prioritizes purity and scalability.[2]

Reagents:

-

Substrate: 4-Fluoro-2-iodoaniline (1.0 equiv)

-

Acylating Agent: Benzoyl chloride (1.1 equiv)[2]

-

Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)[2]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-fluoro-2-iodoaniline in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add Pyridine dropwise at 0°C (ice bath) to scavenge HCl generated during the reaction.

-

Acylation: Add Benzoyl chloride dropwise over 15 minutes. Critical: Maintain temperature <5°C during addition to prevent di-acylation or side reactions.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Workup (Self-Validating Purification):

-

Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield high-purity needles.

Advanced Applications: The "Ortho-Iodo" Advantage

The true value of CAS 945313-94-0 lies in its downstream utility.[1][2] The ortho-iodine atom serves as a "linchpin" for cyclization strategies.[1][2]

Pathway A: Synthesis of Phenanthridinones (Pd-Catalysis)

Through intramolecular C-H activation, the benzamide can be cyclized to form phenanthridinones, a core scaffold found in PARP inhibitors and antiviral agents.[2]

-

Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by C-H activation of the pendant phenyl ring and reductive elimination.[2]

-

Conditions: Pd(OAc)₂, Ligand (e.g., PPh₃), Ag₂CO₃ (oxidant/base), 120°C.[2]

Pathway B: Synthesis of Benzoxazoles (Cu-Catalysis)

Copper-catalyzed intramolecular O-arylation allows for the formation of 2-phenylbenzoxazoles.[1][2]

-

Mechanism: The amide oxygen acts as the nucleophile, displacing the iodine under Cu(I) catalysis.[2]

-

Conditions: CuI (10 mol%), 1,10-Phenanthroline, Cs₂CO₃, DMF, 100°C.

Visualizing the Chemistry

The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into fused heterocycles.

Caption: Synthesis of CAS 945313-94-0 and its divergent cyclization to privileged pharmacophores.[1][2]

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

Handling Protocol:

References

-

ChemicalBook. (2024).[2] N-(4-fluoro-2-iodophenyl)benzamide Properties and Supplier Data. Retrieved from

-

MDPI. (2018).[2] Structural Analysis of Fluorinated Benzamides. (Contextual grounding on fluorobenzamide crystal packing). Retrieved from

-

GuideChem. (2024).[2] N-(2-Fluoro-4-iodophenyl)-4-Methylbenzamide Analogues. (Structural comparison for 4-fluoro-2-iodo regioisomers). Retrieved from

-

National Institutes of Health (NIH). (2008).[2] Crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide. (Reference for amide bond geometry in similar systems). Retrieved from

Sources

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 2. WO2022235698A1 - Compounds for inhibiting or degrading target proteins, compositions, comprising the same, methods of their making, and methods of their use - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. N-(4-fluoro-2-iodophenyl)benzamide CAS#: 945313-94-0 [m.chemicalbook.com]

N-(4-Fluoro-2-iodophenyl)benzamide: Structural Dynamics and Synthetic Utility

Executive Summary

N-(4-Fluoro-2-iodophenyl)benzamide (CAS 945313-94-0) represents a "privileged scaffold" in medicinal chemistry. It serves two critical functions in drug discovery:

-

Structural Template: The ortho-iodine substituent induces a specific non-planar conformation (atropisomerism potential) often required to fit hydrophobic pockets in kinase inhibitors (e.g., MEK/ERK pathways).

-

Divergent Intermediate: The Carbon-Iodine (C-I) bond acts as a high-reactivity handle for Palladium-catalyzed cross-coupling, allowing rapid generation of biaryl libraries.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and a roadmap for its downstream application in lead optimization.

Part 1: Structural Analysis & Physiochemical Properties

The "Twisted Amide" Conformation

The defining feature of this molecule is the steric clash between the carbonyl oxygen of the amide and the bulky iodine atom at the ortho position (C2). Unlike unsubstituted benzanilides, which often adopt a planar geometry to maximize

-

Torsional Angle: Predicted to be 40–60° based on crystallographic data of analogous N-(2-iodophenyl)benzamides.

-

Pharmacological Relevance: This "twist" mimics the bioactive conformation of many inhibitors that bind to ATP-binding sites, reducing the entropic penalty upon binding.

Electronic Push-Pull

-

4-Fluoro Group: Acts as a metabolic blocker at the para position, preventing oxidative metabolism (e.g., hydroxylation) by CYP450 enzymes. It exerts a strong inductive electron-withdrawing effect (-I), slightly increasing the acidity of the amide proton.

-

2-Iodo Group: Provides a weak inductive withdrawing effect but is primarily lipophilic.

Physiochemical Data Profile[1]

| Property | Value / Description | Significance |

| Formula | C₁₃H₉FINO | Core Scaffold |

| MW | 341.12 g/mol | Fragment-based screening compatible |

| Physical State | White to Off-white Solid | Stable crystalline form |

| Predicted mp | 158–162 °C | High thermal stability |

| LogP (Calc) | ~3.8 | High lipophilicity (requires polar handles for solubility) |

| H-Bond Donors | 1 (Amide NH) | Critical for H-bond networking in active sites |

| H-Bond Acceptors | 2 (C=O, F) | Interaction points for residues (e.g., hinge region) |

Part 2: Validated Synthetic Protocol

Retrosynthetic Strategy

The most robust route utilizes a Schotten-Baumann acylation . While coupling agents (HATU/EDC) can be used, the acid chloride method is superior for scale-up due to atom economy and ease of purification.

Reaction: 4-Fluoro-2-iodoaniline + Benzoyl Chloride → Product + HCl

Experimental Workflow

Reagents:

-

4-Fluoro-2-iodoaniline (1.0 equiv)

-

Benzoyl Chloride (1.1 equiv)

-

Pyridine (3.0 equiv) – Acts as solvent and acid scavenger

-

Dichloromethane (DCM) – Co-solvent for solubility

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 4-fluoro-2-iodoaniline (10 mmol) in dry DCM (20 mL). -

Base Addition: Add Pyridine (30 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add Benzoyl chloride (11 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; control addition rate to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aniline starting material (

) should disappear; product appears at lower

-

-

Quench & Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 × 30 mL) to remove excess pyridine (forms water-soluble pyridinium salt).

-

Wash with Sat.

(to remove benzoic acid byproduct) and Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Process Visualization

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation protocol.

Part 3: Reactivity & Functionalization (The "Why")

The utility of N-(4-fluoro-2-iodophenyl)benzamide lies in the reactivity of the C-I bond. The iodine atom is a "soft" leaving group with a weak bond dissociation energy (~65 kcal/mol), making it significantly more reactive toward oxidative addition by Palladium(0) than the corresponding bromide or chloride.

Divergent Synthesis Pathways

Once synthesized, this scaffold serves as the branching point for three major classes of reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylenic linkers.

-

Heck Reaction: Reaction with olefins to create styrene derivatives.

Mechanistic Insight (Suzuki Coupling)

-

Catalyst:

or -

Mechanism: The oxidative addition of Pd(0) into the C-I bond is fast. The ortho-amide group can sometimes act as a directing group, coordinating to the Pd center and stabilizing the intermediate, although steric bulk can also retard the transmetalation step.

Functionalization Map

Figure 2: Divergent synthetic pathways utilizing the reactive C-I bond handle.

Part 4: Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.

Proton NMR ( H-NMR)

-

Amide Proton (NH): Typically appears as a broad singlet downfield (

8.0 – 9.5 ppm). The chemical shift is sensitive to the ortho-iodine, which may cause deshielding via steric compression or H-bonding. -

Aromatic Region:

-

The proton at C3 (between I and F) will appear as a doublet of doublets (dd) due to coupling with Fluorine (

) and the meta-proton. -

Look for the characteristic splitting of the benzoyl ring (multiplets at

7.4 – 8.0 ppm).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Pattern: Look for the

peak at m/z ~342. -

Isotopes: Iodine is monoisotopic (

), so no M+2 pattern (unlike Br/Cl). However, the loss of Iodine (

References

-

National Institutes of Health (NIH). (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. PMC6104193. Retrieved from [Link]

-

MDPI. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide: Conformational Analysis. (Structural insights on fluorinated benzanilides). Retrieved from [Link]

An In-depth Technical Guide to N-(4-fluoro-2-iodophenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-(4-fluoro-2-iodophenyl)benzamide, a halogenated aromatic amide with significant potential in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, detail expected analytical characterization, and explore its therapeutic relevance based on the well-established roles of the benzamide scaffold and halogenated phenyl rings in pharmacology. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

N-(4-fluoro-2-iodophenyl)benzamide is a synthetic organic compound characterized by a central benzamide core. The aniline-derived portion of the molecule is substituted with both a fluorine and an iodine atom, imparting unique electronic and steric properties that are highly sought after in modern drug design.

Table 1: Fundamental Properties of N-(4-fluoro-2-iodophenyl)benzamide

| Property | Value | Source |

| Chemical Formula | C₁₃H₉FINO | [1] |

| Molecular Weight | 341.12 g/mol | [1] |

| CAS Number | 945313-94-0 | [1] |

| Predicted Boiling Point | 302.0 ± 32.0 °C | [1] |

| Predicted Density | 1.753 ± 0.06 g/cm³ | [1] |

The presence of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3][4] The iodine atom, a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at a biological target.

Synthesis and Purification: A Validated Protocol

The synthesis of N-(4-fluoro-2-iodophenyl)benzamide is most reliably achieved through the acylation of 4-fluoro-2-iodoaniline with benzoyl chloride. This is a standard and well-documented method for the formation of N-aryl amides.[5][6] The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amine of the aniline derivative to form a stable amide bond.

Experimental Protocol: Synthesis of N-(4-fluoro-2-iodophenyl)benzamide

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-fluoro-2-iodoaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add 1.05 equivalents of benzoyl chloride dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aniline spot is no longer visible.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(4-fluoro-2-iodophenyl)benzamide.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for N-(4-fluoro-2-iodophenyl)benzamide.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized N-(4-fluoro-2-iodophenyl)benzamide. The following techniques are standard for the structural elucidation of such organic molecules.

Table 2: Expected Analytical Data for N-(4-fluoro-2-iodophenyl)benzamide

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the region of δ 7-8 ppm. The N-H proton of the amide will likely appear as a broad singlet further downfield. The specific splitting patterns will be influenced by the fluorine and iodine substituents. |

| ¹³C NMR | Aromatic carbons will be observed in the δ 110-140 ppm range. The carbonyl carbon of the amide will be significantly downfield, typically around δ 165-170 ppm.[7] |

| ¹⁹F NMR | A singlet or a doublet (due to coupling with adjacent protons) is expected in the typical range for an aromatic C-F bond. |

| IR Spectroscopy | A characteristic N-H stretching vibration around 3300 cm⁻¹. A strong C=O stretching vibration for the amide carbonyl group around 1650 cm⁻¹.[8] C-F and C-I stretching vibrations will be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 341.[1] Isotopic patterns characteristic of iodine may also be visible. |

Therapeutic and Research Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antipsychotic, and antiemetic properties.[9][10][11] The incorporation of fluorine and iodine into the phenyl ring of N-(4-fluoro-2-iodophenyl)benzamide suggests several potential applications in drug discovery.

-

Enzyme Inhibition: The benzamide moiety is known to interact with various enzymes. For instance, certain benzamide derivatives are potent inhibitors of histone deacetylases (HDACs), which are promising targets in oncology.[10]

-

Receptor Modulation: Benzamides have been successfully developed as ligands for various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, leading to their use in treating central nervous system disorders.[11]

-

Kinase Inhibition: The broader class of N-aryl amides has been explored for the development of kinase inhibitors, which are crucial in cancer therapy.

-

Metabolic Disorders: Recent studies have highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes.[12]

The specific substitution pattern of N-(4-fluoro-2-iodophenyl)benzamide, with its unique electronic and steric properties, makes it an attractive candidate for screening against a variety of biological targets. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the iodine atom can serve as a handle for further chemical modification or as a participant in specific binding interactions.[4][13]

Conclusion

N-(4-fluoro-2-iodophenyl)benzamide is a molecule of significant interest for researchers and drug development professionals. Its straightforward synthesis, combined with the proven therapeutic potential of the benzamide scaffold and the advantageous properties imparted by its halogen substituents, makes it a valuable building block for the discovery of novel therapeutic agents. The detailed protocols and analytical insights provided in this guide serve as a solid foundation for its synthesis, characterization, and exploration in various research and development endeavors.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Strekalova, S. O., Kononov, A. I., & Budnikova, Y. H. (2025). State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)arylamides and N-benzylamides: from the traditional approach to photo- and electrochemistry. Russian Chemical Reviews.

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC.[Link]

- Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15763–15768.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- Liu, X., Xu, W., Zeng, M.-T., Liu, M., Chang, C.-Z., Zhu, H., & Dong, Z.-B. (2016). Base-promoted synthesis of N-arylbenzamides by N-benzoylation of dimethylphenylthioureas. Journal of Chemical Research, 40(1), 27-29.

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2022). MDPI.[Link]

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (2018). PMC.[Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.

- Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.).

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.[Link]

-

Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. (2015). PubMed.[Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2022). MDPI.[Link]

- Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (2020).

-

Structure Determination of Organic Compounds. (n.d.). UNL.[Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

Sources

- 1. N-(4-fluoro-2-iodophenyl)benzamide CAS#: 945313-94-0 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacyjournal.org [pharmacyjournal.org]

Strategic Guide to Halogenated Benzanilides: 2-Iodo-4-Fluorobenzanilide

Executive Summary

2-iodo-4-fluorobenzanilide represents a critical scaffold in medicinal chemistry, serving as a high-value intermediate for the synthesis of biaryl amides via palladium-catalyzed cross-coupling.[1] Its structure combines the robust metabolic stability of a fluorine substituent with the reactive utility of an ortho-iodine handle, making it an ideal precursor for late-stage diversification in drug discovery programs (e.g., kinase inhibitors, androgen receptor modulators).

This guide addresses the significant nomenclature ambiguity surrounding this molecule, provides self-validating synthetic protocols, and outlines its strategic application in structure-activity relationship (SAR) studies.[1]

Part 1: Structural Identity & Nomenclature

The Ambiguity Challenge

The term "benzanilide" (

You must verify your target structure against these two isomers:

| Feature | Isomer A (Acid-Substituted) | Isomer B (Aniline-Substituted) |

| Systematic Name | 4-fluoro-2-iodo- | |

| Precursors | 4-fluoro-2-iodobenzoic acid + Aniline | Benzoic acid + 4-fluoro-2-iodoaniline |

| CAS (Fragment) | Acid: [N/A specific] | Aniline: [29632-74-4] |

| Strategic Use | Functionalizing the "Left-Hand" side of the pharmacophore.[1][2][3][4] | Functionalizing the "Right-Hand" side (common in MEK inhibitors).[1] |

Visualizing the Numbering (Graphviz)

The following diagram clarifies the locant mapping for both isomers to prevent synthetic missteps.

Part 2: Synthetic Pathways

The most robust method for synthesizing electron-deficient or sterically hindered benzanilides is the Acid Chloride Method .[1] This protocol is superior to standard coupling reagents (EDC/HOBt) for ortho-substituted substrates because the high reactivity of the acid chloride overcomes steric hindrance from the iodine atom.[1]

Protocol: Acid Chloride Activation

Target: Synthesis of Isomer A (4-fluoro-2-iodo-

Materials

-

Precursor Acid: 4-fluoro-2-iodobenzoic acid (1.0 equiv)[1]

-

Reagent: Thionyl chloride (

, 3.0 equiv) or Oxalyl chloride (1.2 equiv + cat. DMF) -

Nucleophile: Aniline (1.1 equiv)[1]

-

Base: Triethylamine (

, 2.5 equiv) -

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology

-

Activation (In Situ):

-

Dissolve 4-fluoro-2-iodobenzoic acid in anhydrous DCM under

atmosphere. -

Add catalytic DMF (2 drops).[1]

-

Add oxalyl chloride dropwise at 0°C.[1]

-

Checkpoint: Gas evolution (

, -

Evaporation:[1] Remove solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride (yellow oil/solid).[1] Redissolve in fresh DCM.

-

-

Coupling:

-

To a separate flask, add Aniline and

in DCM at 0°C. -

Slowly cannulate the acid chloride solution into the aniline mixture over 15 minutes.

-

Mechanism: The base neutralizes the generated HCl, driving the equilibrium forward.

-

Allow to warm to RT and stir for 4–6 hours.

-

-

Workup & Purification:

Synthetic Logic & Troubleshooting

-

Why Oxalyl Chloride? It forms volatile byproducts, ensuring a cleaner intermediate than

(which can leave difficult-to-remove sulfur traces).[1] -

Steric Hindrance: The ortho-iodine exerts steric pressure.[1] If yield is low, switch to Schotten-Baumann conditions (biphasic DCM/aq.[1] NaOH) which can be more aggressive.[1]

Part 3: Chemical Reactivity & Applications

The 2-iodo-4-fluoro motif is a "privileged scaffold" because it offers orthogonal reactivity.[1]

The Iodine Handle (C-C Bond Formation)

The iodine atom at the ortho position is highly labile toward oxidative addition by Palladium(0).[1] This allows for Suzuki-Miyaura or Sonogashira couplings to build complex biaryl systems or heterocycles (e.g., phenanthridinones via intramolecular cyclization).[1]

The Fluorine Handle (Metabolic Stability)

The fluorine at the para position (relative to the connection point) blocks metabolic oxidation (P450 hydroxylation), significantly extending the half-life of the drug candidate.

Reaction Workflow Diagram

Part 4: Analytical Characterization

To validate your synthesis, compare experimental data against these predicted values.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Amide NH .[1] Disappears on | |

| 1H NMR | Aromatic Region .[1] Look for the specific splitting of the ortho-I, para-F ring (dd or dt patterns).[1] | |

| 13C NMR | Carbonyl (C=O) .[1] Characteristic amide shift.[1] | |

| IR | 1650–1690 | Amide I Band (C=O stretch).[1] |

| HRMS | [M+H]+ or [M+Na]+ | Isotopic Pattern : Look for the lack of M+2 (unlike Cl/Br) but exact mass confirmation.[1] |

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-66.1.1.1.1: Amides."[1] IUPAC.[1][4][6]

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Review of coupling methodologies).

-

PubChem Compound Summary. "2-Fluoro-4-iodoaniline" (Common precursor for Isomer B).[1] National Center for Biotechnology Information.[1] [1]

-

Organic Chemistry Portal. "Suzuki Coupling." (Mechanism and protocols for aryl iodide coupling).

Sources

- 1. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Halogenated Benzamide Scaffold: A Technical Guide to Biological Activity and Molecular Design

Topic: Biological Activity of Halogenated Benzamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage

The benzamide moiety (

This guide analyzes the biological activity of halogenated benzamide derivatives , focusing on the mechanistic causality of halogen substitution—specifically the exploitation of

Mechanistic Foundation: The Sigma-Hole and Ligand Binding

To design effective halogenated benzamides, one must move beyond steric and electronic arguments (Hammett constants) and consider the halogen bond (XB) .

The Sigma-Hole Concept

Unlike hydrogen bonds, halogen bonds are highly directional.[1] A halogen atom (X) covalently bonded to a carbon exhibits an anisotropic charge distribution:

-

Equatorial Region: Negative electrostatic potential (nucleophilic).

-

Axial Region (Tip): Positive electrostatic potential, termed the

-hole .

In benzamide derivatives, an iodine or bromine atom at the para-position can project this

Visualization of the Interaction Logic

The following diagram illustrates the decision matrix for halogen incorporation during Lead Optimization.

Figure 1: Decision logic for halogen substitution on benzamide scaffolds. Blue nodes indicate starting points; Green nodes indicate synthetic choices.

Therapeutic Application A: HDAC Inhibitors (Oncology)

Benzamide derivatives are Class I selective Histone Deacetylase (HDAC) inhibitors.[2] Unlike hydroxamic acids (e.g., SAHA) which chelate Zinc bidentately, benzamides often bind to the Zinc ion via the free amine of an

Mechanism: The "Foot Pocket" Interaction

In HDAC1/2/3, a hydrophobic "foot pocket" exists adjacent to the catalytic tunnel.

-

Halogen Role: Substitution of the benzamide cap with a 4-iodo or 4-bromo group allows the inhibitor to occupy this foot pocket.

-

Data: 4-iodo-substituted benzamides often exhibit

values in the low nanomolar range (10–50 nM) against HDAC1, compared to micromolar activity for unsubstituted analogs.

Quantitative Comparison (SAR Data)

Table 1: SAR of N-(2-aminophenyl)benzamide derivatives against HDAC1.

| Compound ID | R-Substitution (Benzamide) | HDAC1 | Interaction Type |

| BZM-01 | H (Unsubstituted) | 1,200 | Weak hydrophobic |

| BZM-02 | 4-Fluoro | 850 | Metabolic block only |

| BZM-03 | 4-Chloro | 120 | Weak |

| BZM-04 | 4-Bromo | 45 | Moderate |

| BZM-05 | 4-Iodo | 12 | Strong |

Note: Data synthesized from trends observed in HDAC inhibitor development (e.g., Entinostat analogs).

Therapeutic Application B: D2/D3 Antagonists (Neuropsychiatry)

Halogenated benzamides such as Remoxipride and derivatives of Sulpiride function as orthosteric antagonists at Dopamine D2 and D3 receptors.

Structural Requirements[3]

-

Core: A benzamide ring linked to a basic pyrrolidine or piperidine nitrogen.

-

Halogen Role: A halogen (typically Cl or Br) at the meta (3 or 5) position relative to the amide is critical. It forces the amide bond out of planarity with the phenyl ring (steric twist), locking the bioactive conformation required for the D2 receptor pocket.

-

Case Study (Remoxipride): The 3-bromo group is essential. Replacing Br with H results in a complete loss of antipsychotic efficacy.

Experimental Protocols

The following protocols are designed to be self-validating. The synthesis focuses on a generic halogenated benzamide precursor for HDAC inhibition.

Protocol A: Synthesis of N-(2-aminophenyl)-4-iodobenzamide

This protocol couples 4-iodobenzoic acid with o-phenylenediamine. Note: Mono-acylation of the diamine is the challenge.

Reagents:

-

4-Iodobenzoic acid (1.0 eq)

-

o-Phenylenediamine (3.0 eq) - Excess prevents di-acylation

-

EDC

HCl (1.2 eq) -

HOBt (1.2 eq)

-

DMF (Solvent)

Step-by-Step Workflow:

-

Activation: Dissolve 4-iodobenzoic acid (1 mmol) in DMF (5 mL). Add EDC

HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at RT for 30 min to form the active ester. -

Coupling: Add o-phenylenediamine (3 mmol) in one portion. The excess diamine acts as a statistical block against forming the bis-amide.

-

Reaction: Stir at RT for 12 hours under

atmosphere. -

Workup (Self-Validating Step):

-

Dilute with EtOAc (50 mL) and wash with 5%

(removes unreacted acid) and Water (removes excess diamine and urea byproducts). -

Critical Check: The product should precipitate or be extracted. TLC (50% EtOAc/Hexane) should show a major spot at

. If a spot at

-

-

Purification: Recrystallize from Ethanol/Water to obtain the pure mono-amide.

Protocol B: HDAC Fluorometric Activity Assay

Objective: Determine

Materials:

-

Recombinant HDAC1 enzyme.

-

Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

-

Developer: Trypsin (cleaves deacetylated substrate to release fluorophore).

Workflow:

-

Incubation: Mix HDAC1 enzyme + Inhibitor (serial dilutions 1 nM to 10

M) in assay buffer (Tris-HCl pH 8.0). Incubate 15 min at 37°C. -

Substrate Addition: Add Boc-Lys(Ac)-AMC (50

M). Incubate 30 min. -

Development: Add Trypsin/Stop Solution. Incubate 15 min.

-

Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Validation: Z-factor must be > 0.5. Include Vorinostat (SAHA) as a positive control (

nM).

Figure 2: Fluorometric HDAC assay workflow.

References

-

Review of Halogenated Marine Natural Products Source: Marine Drugs (2015) URL:[3][Link] Relevance: Provides foundational data on the antimicrobial activity of halogenated scaffolds.

-

Exploration of the HDAC2 Foot Pocket: Synthesis and SAR Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link] Relevance: Establishes the SAR for halogenated benzamides in HDAC inhibition and the "foot pocket" mechanism.

-

Halogen Bonding in Ligand–Protein Systems Source: Journal of Chemical Information and Modeling (2020) URL:[Link] Relevance:[4][5][6][7][8][9][10][11] Theoretical grounding for the

-hole interactions described in Section 2. -

Amisulpride: A Review of its Pharmacology Source: CNS Drugs (2002) / PubMed URL:[Link] Relevance: Validates the clinical utility of substituted benzamides in neuropsychiatry.

-

Antibacterial Activity of Benzamide Derivatives Source: Nanobioletters (2024) URL:[Link] (Snippet 1.8 in search data) Relevance: Recent data on the antimicrobial efficacy of simple benzamide derivatives.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review: Halogenated Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Solubility of N-(4-fluoro-2-iodophenyl)benzamide in DMSO and Methanol

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a candidate molecule are paramount to its success. Among these, solubility stands out as a critical determinant of a compound's fate.[1][2][3][4] Poor solubility can severely hamper biological assays, lead to inaccurate structure-activity relationship (SAR) data, and ultimately cause failures in clinical development due to poor bioavailability.[2][5] For a molecule like N-(4-fluoro-2-iodophenyl)benzamide, a compound with structural motifs common in medicinal chemistry, understanding its solubility in key laboratory solvents is not just a preliminary step but a foundational pillar for its entire development pathway.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to accurately determine the solubility of N-(4-fluoro-2-iodophenyl)benzamide in two of the most ubiquitous solvents in the field: dimethyl sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my objective is not merely to provide a protocol but to instill a deep understanding of the principles behind the methods, ensuring that the data generated is both accurate and contextually meaningful.

Part 1: Theoretical Framework & Predictive Analysis

Before any benchwork commences, a robust theoretical analysis of the solute and solvents is essential. This allows us to form a hypothesis and anticipate the experimental outcomes.

Molecular Properties of N-(4-fluoro-2-iodophenyl)benzamide

The structure of N-(4-fluoro-2-iodophenyl)benzamide (C₁₃H₉FINO, MW: 341.12 g/mol ) dictates its solubility behavior.[6] Key features include:

-

Aromatic Rings: Two phenyl rings contribute to its hydrophobicity and potential for π-π stacking interactions.

-

Amide Linkage (-CONH-): This group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Halogen Substituents: The fluorine and iodine atoms increase the molecular weight and lipophilicity. While fluorine can participate in weak hydrogen bonding, the large iodine atom primarily adds to the molecule's size and van der Waals interactions.

Increasing molecular size, rigidity, and lipophilicity are known to decrease aqueous solubility.[7][8] While this guide focuses on organic solvents, these same principles influence the energy required to break the crystal lattice of the solid compound.

Solvent Properties: DMSO vs. Methanol

The choice of solvent is critical. DMSO and methanol are both polar but differ fundamentally in their nature, which will directly impact their interaction with the solute.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Rationale for Use in Drug Discovery |

| Type | Polar Aprotic | Polar Protic | DMSO is a "super solvent" used for high-concentration stock solutions for screening; Methanol is often used in analytical methods and formulation studies.[9][10] |

| Dielectric Constant (at 20°C) | ~47 | ~33 | Both are highly polar, capable of disrupting ionic interactions. |

| Hydrogen Bonding | H-bond acceptor only | H-bond donor and acceptor | Methanol's ability to both donate and accept hydrogen bonds allows it to solvate the amide group more effectively than DMSO.[9][11] |

| Structure | (CH₃)₂SO | CH₃OH | DMSO's larger size may create steric hindrance compared to the smaller methanol molecule. |

Based on this analysis, we can hypothesize that N-(4-fluoro-2-iodophenyl)benzamide will exhibit good solubility in DMSO due to its strong polar nature. Its solubility in methanol will be highly dependent on the interplay between methanol's hydrogen bonding capabilities and the compound's overall lipophilicity.

Part 2: Experimental Determination of Solubility

To obtain reliable data, it is imperative to distinguish between two types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that precipitates out of a solution when rapidly diluted from a high-concentration DMSO stock. It's a high-throughput method used in early discovery but can often overestimate the true solubility due to the formation of supersaturated or amorphous precipitates.[12][13][14][15]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for later-stage development and formulation.[12][16]

This guide will focus on the rigorous determination of thermodynamic solubility using the widely accepted shake-flask method.[13][15][17][18]

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[13][18] Its trustworthiness stems from allowing the system to reach a true equilibrium between the solid compound and the solvent.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. N-(4-fluoro-2-iodophenyl)benzamide CAS#: 945313-94-0 [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Physicochemical properties of dimethyl sulfoxide–methanol liquid mixtures. Experimental and semiempirical quantum chemical studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. ovid.com [ovid.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. enamine.net [enamine.net]

- 18. researchgate.net [researchgate.net]

Therapeutic Potential of 2-Iodobenzamide Scaffolds in Oncology

Executive Summary

The 2-iodobenzamide scaffold represents a distinct and underutilized chemical space in oncology, diverging significantly from its well-known isomer, the 4-iodobenzamide derivative Iniparib. While Iniparib's history serves as a cautionary tale of mechanism mischaracterization (zinc ejection vs. PARP inhibition), the 2-iodo (ortho-iodo) regioisomer offers unique therapeutic avenues driven by two primary pillars: high-affinity Sigma Receptor (σR) targeting for melanoma theranostics and covalent cysteine modification potential.

This guide dissects the structure-activity relationships (SAR), mechanistic pharmacology, and experimental protocols necessary to exploit 2-iodobenzamide scaffolds. It provides a roadmap for researchers to transition these compounds from radiopharmaceutical tracers to potent, targeted chemotherapeutics.

Chemical Architecture & SAR

The 2-iodobenzamide core is defined by an iodine atom at the ortho position relative to the amide group. This steric and electronic arrangement imparts unique reactivity compared to the meta or para isomers.

The "Ortho-Effect" and Halogen Bonding

The 2-iodo substituent is not merely a hydrophobic bulk; it is an active participant in ligand-target interactions.

-

Sigma-Hole Interactions: The iodine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-I bond axis, facilitating halogen bonding with nucleophilic residues (e.g., backbone carbonyls or sulfhydryls) in the target protein.

-

Conformational Lock: The ortho-iodine restricts rotation around the aryl-amide bond, locking the molecule into a bioactive conformation favored by Sigma-1 and Sigma-2 receptors.

Structural Classification

We categorize therapeutic 2-iodobenzamides into two classes:

| Class | Representative Structure | Primary Target | Mechanism |

| Class A: Aminoalkyl-benzamides | N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) | Sigma Receptors (σ1R, σ2R) / Melanin | Receptor-mediated endocytosis / Radiotoxicity |

| Class B: Simple Aryl-benzamides | 2-iodobenzamide (BZ02) | Tubulin / Kinases / Zinc Fingers | Microtubule destabilization / Cysteine oxidation |

Visualization: Scaffold Diversity

The following diagram illustrates the structural divergence and functionalization of the scaffold.

Figure 1: Structural bifurcation of 2-iodobenzamide derivatives into targeted radioligands (Class A) and cytotoxic small molecules (Class B).

Mechanistic Pharmacology

Sigma Receptor Targeting (The BZA2 Pathway)

The most mature application of 2-iodobenzamides is in melanoma therapy. Compounds like BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide) show exceptional affinity for Sigma receptors, which are overexpressed in proliferating tumor cells.

-

Mechanism: BZA2 binds to σ1R/σ2R, facilitating internalization. In melanin-positive tumors, it also binds directly to melanin polymers.

-

Therapeutic Utility: When labeled with Auger-electron emitters (e.g.,

I ) or beta-emitters (

Cysteine Modification & Zinc Ejection (The Iniparib Lesson)

While Iniparib (4-iodo-3-nitrobenzamide) failed as a PARP inhibitor, it succeeded in revealing a potent mechanism: Zinc Ejection . The 2-iodobenzamide scaffold shares this potential.[1][2]

-

Reactivity: The iodine atom, particularly when activated by electron-withdrawing groups (like the amide), can undergo nucleophilic attack by cysteine thiols.

-

Zinc Finger Disruption: This modification ejects Zn

ions from zinc finger domains (e.g., in transcription factors like Sp1 or DNA repair enzymes), leading to protein unfolding and "synthetic lethality" in cancer cells with high oxidative stress.

Experimental Protocols

Synthesis of N-Substituted 2-Iodobenzamides

Methodology adapted for high-yield synthesis of Class A derivatives.

Reagents: 2-Iodobenzoyl chloride, N,N-diethylethylenediamine, Dichloromethane (DCM), Triethylamine (TEA).

-

Preparation: Dissolve N,N-diethylethylenediamine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Acylation: Dropwise add a solution of 2-iodobenzoyl chloride (1.0 equiv) in DCM over 30 minutes. The ortho-iodine provides steric protection, reducing side reactions, but requires slow addition to prevent exotherms.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Wash with sat. NaHCO

, water, and brine. Dry over Na -

Purification: Flash chromatography is essential to remove trace amine impurities which can interfere with biological assays.

-

Yield Expectation: >85%.

-

Validation:

H-NMR must show the characteristic downfield shift of the amide proton and the distinct pattern of the ortho-substituted aromatic ring.

-

Cysteine Reactivity Assay (Zinc Ejection Proxy)

To determine if your derivative acts as a covalent modifier.

-

Substrate: Recombinant Zinc Finger peptide (e.g., pNCP-Zn) or simply Apo-Transferrin.

-

Incubation: Incubate 10 µM protein with 50 µM 2-iodobenzamide derivative in HEPES buffer (pH 7.4) for 1-4 hours at 37°C.

-

Detection (Mass Spec): Analyze by LC-MS/MS.

-

Positive Result: A mass shift corresponding to the adduct (Ligand - HI) or oxidation products (dimers).

-

-

Detection (Fluorescence): Use a zinc-specific fluorophore (e.g., FluoZin-3). Ejection of Zn

will result in a rapid increase in fluorescence.

Mandatory Visualization: Mechanism of Action

The following diagram details the dual pathways of Sigma Receptor targeting and Zinc Ejection.

Figure 2: Dual mechanistic pathways of 2-iodobenzamide derivatives leading to cancer cell death.

Clinical Translation & Challenges

The "Iniparib Shadow"

The failure of Iniparib (Phase III, TNBC) was due to a lack of selectivity and a misunderstanding of its target.

-

Correction Strategy: 2-iodobenzamide development must prioritize target validation . Do not assume PARP inhibition. Validate Sigma Receptor binding (

< 10 nM) or specific zinc finger targeting early.

Theranostic Potential

The 2-iodo position is chemically stable, making it ideal for radio-iodination without rapid in vivo deiodination (a common issue with para-iodo compounds).

-

Diagnostic:

I-BZA2 (SPECT imaging of melanoma metastasis). -

Therapeutic:

I-BZA2 (Targeted radionuclide therapy).

Quantitative Efficacy Data (Example)

Data summarized from preclinical evaluation of 2-iodobenzamide (BZ02) vs. standard agents.

| Cell Line | Cancer Type | IC | Reference Compound | IC |

| A549 | NSCLC (Lung) | 6.10 µM | Cisplatin | ~5.0 µM |

| MDA-MB-435 | Melanoma | < 1.0 µM | Dacarbazine | > 100 µM |

| MCF-7 | Breast | 12.5 µM | Doxorubicin | 0.5 µM |

Note: BZ02 shows selective potency in melanoma and lung cancer lines, likely due to σR expression levels.

References

-

BenchChem. (2025).[1] Synthesis and Applications of N-substituted 2-Iodobenzamides. Retrieved from

-

Mansard, S., et al. (2005).[3] N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2), an imaging agent for melanoma staging: relation to pigmentation.[4][5] Nuclear Medicine and Biology.[6][7]

-

Kaufmann, S. H., et al. (2013). Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. Clinical Cancer Research. Retrieved from

-

Abdel-Rahman, S. A., et al. (2021).[8][9] Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Pharmaceutics.[8] Retrieved from

-

Huang, L., et al. (2017).[4] Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity.[4][5] Molecules.[1][2][4][5][6][9][10][11][12] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. zebrafish pigment cells: Topics by Science.gov [science.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. projects.itn.pt [projects.itn.pt]

- 7. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. mdpi.com [mdpi.com]

- 11. dokumen.pub [dokumen.pub]

- 12. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

N-(4-fluoro-2-iodophenyl)benzamide: A Technical Guide to a PARP Inhibitor Fragment

This in-depth technical guide provides a comprehensive overview of N-(4-fluoro-2-iodophenyl)benzamide as a fragment for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. We will explore the synthesis, characterization, and mechanistic insights of this fragment, grounded in the principles of fragment-based drug discovery (FBDD).

Introduction: The Intersection of PARP Inhibition and Fragment-Based Drug Discovery

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] In the context of cancer therapy, inhibiting PARP, particularly PARP-1 and PARP-2, has emerged as a successful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] This has led to the development and approval of several PARP inhibitors for the treatment of various cancers.[4]

Fragment-Based Drug Discovery (FBDD) offers a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[5] FBDD begins with the screening of low molecular weight compounds, or "fragments," that typically exhibit weak binding to the target protein.[6][7] The small size and low complexity of these fragments allow for a more efficient exploration of chemical space and often lead to compounds with superior drug-like properties.

This guide focuses on N-(4-fluoro-2-iodophenyl)benzamide, a benzamide-containing fragment. The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[4][8][9] The strategic placement of fluoro and iodo groups on the phenyl ring provides vectors for further chemical elaboration, a key principle in FBDD for evolving a weakly binding fragment into a potent lead compound.

Synthesis of N-(4-fluoro-2-iodophenyl)benzamide

The synthesis of N-(4-fluoro-2-iodophenyl)benzamide can be achieved through a straightforward amidation reaction. A proposed synthetic route is outlined below.

Caption: Proposed synthetic workflow for N-(4-fluoro-2-iodophenyl)benzamide.

Experimental Protocol

Materials:

-

4-fluoro-2-iodoaniline

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 4-fluoro-2-iodoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-(4-fluoro-2-iodophenyl)benzamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biophysical Characterization of Fragment Binding

Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for their detection and characterization.[6][10] A multi-pronged approach is recommended to validate true binding and eliminate false positives.

Caption: A tiered workflow for the biophysical characterization of fragment binding.

Primary Screening: Thermal Shift Assays

Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol Outline:

-

Dispense a solution of the target PARP protein and a fluorescent dye (e.g., SYPRO Orange) into a 96- or 384-well PCR plate.

-

Add N-(4-fluoro-2-iodophenyl)benzamide to the wells at a desired screening concentration (typically in the high µM to mM range).

-

Seal the plate and place it in a real-time PCR instrument.

-

Apply a thermal gradient and monitor the fluorescence intensity.

-

A shift in the melting temperature (ΔTm) in the presence of the fragment indicates binding.

Secondary Screening and Validation

Hits from the primary screen should be validated using orthogonal methods to confirm direct binding to the target protein.

-

Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein, providing real-time kinetics and affinity data.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, are powerful for detecting weak binding events in solution.[10]

Quantitative Characterization

For validated hits, more quantitative techniques are employed to determine the binding affinity and thermodynamics.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[6]

-

X-ray Crystallography: Co-crystallization of the PARP enzyme with N-(4-fluoro-2-iodophenyl)benzamide can provide a high-resolution three-dimensional structure of the complex, revealing the precise binding mode and key interactions.[11]

Data Presentation

While specific experimental data for N-(4-fluoro-2-iodophenyl)benzamide is not publicly available, the following table illustrates how biophysical data for a PARP inhibitor fragment would be presented.

| Biophysical Method | Parameter | Exemplary Value |

| Differential Scanning Fluorimetry | ΔTm (°C) | +2.5 |

| Surface Plasmon Resonance | KD (µM) | 150 |

| Isothermal Titration Calorimetry | KD (µM) | 125 |

| Isothermal Titration Calorimetry | ΔH (kcal/mol) | -8.2 |

| Isothermal Titration Calorimetry | -TΔS (kcal/mol) | -2.1 |

Biochemical and Cellular Assays for PARP Inhibition

Following biophysical characterization, it is essential to assess the functional consequences of fragment binding through biochemical and cellular assays.

Biochemical PARP Activity Assays

Several assay formats are available to measure the enzymatic activity of PARP and its inhibition.[12] A common method is a histone-coating ELISA-based assay.

Protocol Outline:

-

Coat a 96-well plate with histone proteins.

-

Add the PARP enzyme, biotin-labeled NAD+, and varying concentrations of N-(4-fluoro-2-iodophenyl)benzamide.

-

Incubate to allow for the PARP-mediated ribosylation of histones.

-

Wash the plate and add streptavidin-HRP to detect the incorporated biotin-labeled ADP-ribose.

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal.

-

Calculate the IC50 value from the dose-response curve.

Cellular PARP Inhibition Assays

Cell-based assays are crucial to determine if the fragment can engage the target in a more physiological context.

Protocol Outline:

-

Seed cancer cells (e.g., with BRCA1/2 mutations) in a 96-well plate.

-

Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

-

Concurrently, treat the cells with varying concentrations of N-(4-fluoro-2-iodophenyl)benzamide.

-

Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR).

-

A reduction in PAR levels indicates cellular PARP inhibition.

Mechanism of Action and Structural Insights

The benzamide moiety of N-(4-fluoro-2-iodophenyl)benzamide is expected to occupy the nicotinamide-binding pocket of the PARP catalytic domain.[4][9] The amide group can form key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 (in PARP-1), interactions that are critical for the inhibitory activity of many known PARP inhibitors.[13]

Caption: Simplified signaling pathway of PARP activation and its inhibition.

The 4-fluoro and 2-iodo substituents on the phenyl ring are not expected to directly participate in the key hydrogen bonding interactions but serve as important handles for fragment evolution. The iodine atom, in particular, can be exploited for "fragment growing" or "linking" strategies through reactions such as Suzuki or Sonogashira coupling to introduce new chemical moieties that can interact with adjacent pockets on the protein surface, thereby increasing affinity and potency.

Conclusion and Future Directions

N-(4-fluoro-2-iodophenyl)benzamide represents a promising starting point for the development of novel PARP inhibitors through a fragment-based approach. This guide has outlined the essential steps for its synthesis and comprehensive characterization, from initial biophysical screening to functional cellular assays. The key to success in an FBDD campaign with this fragment lies in the iterative cycle of structural biology (ideally X-ray crystallography) to guide medicinal chemistry efforts in elaborating the fragment to achieve high potency and selectivity. Future work should focus on obtaining a co-crystal structure of this fragment with a PARP enzyme to definitively elucidate its binding mode and to inform the rational design of next-generation PARP inhibitors.

References

-

Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

-

Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

-

Renaud, J., et al. (2016). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 60(1), 77-87. [Link]

-

Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

-

Li, Q., & Li, Q. (2020). Fragment-Based Drug Discovery: A Practical Approach. Molecules, 25(21), 5133. [Link]

-

International Journal of Drug Design and Discovery. (2025). Fragment based Design, Docking and Biological Evaluation to Identify Novel PARP1 Inhibitors and their Role in Cancer. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

ResearchGate. (n.d.). Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND. [Link]

-

ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... [Link]

-

Ali, M., et al. (2022). Crystal structure of the catalytic fragment of murine poly(ADP-ribose) polymerase-2. FEBS Letters, 586(22), 3896-3901. [Link]

-

Eustermann, S., et al. (2021). PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. International Journal of Molecular Sciences, 22(16), 8533. [Link]

-

BPS Bioscience. (n.d.). PARP Assays. [Link]

-

Stephens, E. N., et al. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Medicinal Chemistry Letters. [Link]

-

El-Gamal, M. I., et al. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 30(13), 2843. [Link]

-

ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP.... [Link]

-

Hopkins, A. L., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2117531119. [Link]

-

Lehtiö, L., et al. (2020). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 15(10), 939-948. [Link]

-

Faraoni, I., & Graziani, G. (2018). A Review of PARP Inhibitors in Clinical Development. Journal of Oncology, 2018, 8186303. [Link]

-

D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 8, 654. [Link]

Sources

- 1. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biophysical methods for identifying fragment-based inhibitors of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

N-Arylbenzamide Bioisosteres: A Technical Guide to Scaffold Hopping in Modern Drug Discovery

This guide provides an in-depth exploration of bioisosterism as applied to the N-arylbenzamide scaffold, a privileged structure in medicinal chemistry. We will dissect the strategic replacement of key structural motifs to overcome challenges in drug development, including metabolic instability, poor physicochemical properties, and off-target toxicity, while enhancing potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric design principles.

The N-Arylbenzamide Core: A Privileged Scaffold with Inherent Liabilities

The N-arylbenzamide moiety is a cornerstone of modern medicinal chemistry, found in a multitude of clinically successful drugs and investigational agents. Its prevalence stems from its ability to form crucial hydrogen bonds via the amide N-H and carbonyl oxygen, and to position two aryl rings for effective interaction with receptor pockets. This arrangement is fundamental to the activity of compounds targeting kinases, ion channels, and various enzymes.

However, the very features that make the N-arylbenzamide scaffold so effective also introduce significant liabilities:

-

Metabolic Instability: The amide bond is susceptible to hydrolysis by amidases, leading to rapid clearance and poor pharmacokinetic profiles.

-

Poor Solubility: The planar, aromatic nature of the scaffold often results in low aqueous solubility, hindering oral bioavailability.

-

hERG Liability: The lipophilic and basic nature of many N-arylbenzamide derivatives can lead to off-target binding to the hERG potassium channel, a major cause of cardiotoxicity-related drug attrition.

-

Limited Chemical Space: Over-reliance on this scaffold can limit the exploration of novel intellectual property and unique binding interactions.

Bioisosteric replacement is a powerful strategy to mitigate these issues by substituting a functional group with another that retains the essential biological activity but possesses altered physicochemical properties.

Strategic Bioisosteric Replacements for the N-Arylbenzamide Scaffold

The core can be deconstructed into three primary components for bioisosteric modification: the central amide linker, the N-aryl ring, and the benzoyl ring.

Amide Bond Bioisosteres: Enhancing Stability and Modulating Conformation

The amide bond is the most common target for bioisosteric replacement due to its metabolic vulnerability. The goal is to replace it with a non-hydrolyzable group that maintains the key hydrogen bonding capabilities and the relative orientation of the flanking aryl rings.

A variety of five-membered heterocycles have proven to be effective amide isosteres. For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently used to replace the amide bond. These heterocycles are more resistant to hydrolysis and can act as hydrogen bond acceptors. The choice between different heterocyclic linkers can subtly alter the vector and distance between the two aromatic rings, which can be crucial for optimizing target engagement.

Another successful strategy involves using reversed amides or incorporating fluoro-olefins, which can mimic the electronic properties of the amide bond while being sterically different and resistant to hydrolysis.

Diagram 1: Amide Bond Bioisosteres

A diagram illustrating common bioisosteric replacements for the amide linker in the N-arylbenzamide scaffold.

Application Note: A Comprehensive Guide to the Synthesis, Purification, and Characterization of N-(4-fluoro-2-iodophenyl)benzamide

Abstract

This document provides a detailed protocol for the synthesis of N-(4-fluoro-2-iodophenyl)benzamide, a valuable research intermediate, from 4-fluoro-2-iodoaniline and benzoyl chloride. The synthesis is based on the robust Schotten-Baumann reaction, a reliable method for forming amide bonds. This guide offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, and comprehensive characterization data. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary technical insights for successful and reproducible execution.

Introduction

N-aryl benzamides are a significant class of organic compounds, with the benzanilide core structure present in a wide range of biologically active molecules and serving as a key building block in organic synthesis.[1] The specific compound, N-(4-fluoro-2-iodophenyl)benzamide, incorporates three key functionalities: a fluorine atom, an iodine atom, and an amide linkage. These features make it a versatile intermediate for further chemical elaboration, particularly in the development of novel pharmaceutical agents and functional materials where halogenated aromatic compounds are of great interest.[2]

This application note details a laboratory-scale synthesis employing the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[3] We will explore the critical role of each component and reaction parameter to ensure a high-yield, high-purity synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 4-fluoro-2-iodoaniline.

Overall Reaction:

Mechanism: The Schotten-Baumann Reaction

The reaction is base-catalyzed and follows a well-established nucleophilic acyl substitution mechanism.[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoro-2-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[4][5]

-

Proton Transfer & Elimination: The base, in this case pyridine, serves two crucial roles. It acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[6][7][8][9] The removal of HCl is critical as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product side.[3][7]

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group, yielding the final N-(4-fluoro-2-iodophenyl)benzamide product.[3][5]

Experimental Protocols

Materials and Equipment

| Reagents | Equipment |

| 4-Fluoro-2-iodoaniline | Round-bottom flask (100 mL) |

| Benzoyl chloride | Magnetic stirrer and stir bar |

| Pyridine (anhydrous) | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Ice bath |

| Hydrochloric acid (1 M) | Separatory funnel |

| Sodium bicarbonate (saturated solution) | Rotary evaporator |

| Brine (saturated NaCl solution) | Buchner funnel and filter flask |

| Anhydrous magnesium sulfate (MgSO₄) | Recrystallization glassware |

| Ethanol (for recrystallization) | Thin-Layer Chromatography (TLC) plates |

| --- | Melting point apparatus |

| --- | NMR Spectrometer, IR Spectrometer, Mass Spectrometer |

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Benzoyl chloride is corrosive and a lachrymator. Pyridine has a strong, unpleasant odor and is flammable. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Synthesis Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-iodoaniline (e.g., 2.37 g, 10 mmol).

-

Dissolve the aniline in anhydrous dichloromethane (DCM, 40 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (e.g., 1.2 mL, 15 mmol) to the stirred solution.

-

In a dropping funnel, prepare a solution of benzoyl chloride (e.g., 1.2 mL, 10.5 mmol) in anhydrous DCM (10 mL).

-

Add the benzoyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove excess pyridine.

-

Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification by Recrystallization:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as hot ethanol or an ethanol/water mixture.[10][11][12] Heat the mixture to boiling to dissolve the solid completely.[13]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration.[13]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold ethanol, and dry in a vacuum oven.[11]

-